molecular formula C22H28N2O4 B1227271 methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No. B1227271
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-UKMPBLTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a natural product found in Fleroya stipulosa, Mitragyna tubulosa, and other organisms with data available.

Scientific Research Applications

Structural Analysis and Properties

  • Rotundifoline, an Oxoindole Alkaloid : The study focuses on the structural aspects of a compound similar to the one . It highlights the planarity and electron delocalization in the indole moiety, along with the puckered five-membered ring and chair conformation of the six-membered ring. Intramolecular and intermolecular hydrogen bonding play a crucial role in stabilizing the structure (Mukhopadhyyay et al., 1998).

Chemical Synthesis and Derivatives

  • Synthesis of Indolizines : This research explores the synthesis of indolizine derivatives, which are structurally related to the compound . The focus is on creating new tetracyclic indolizino[1,2-b]indole-1-one derivatives through modified Fischer indole synthesis (Bhattacharya et al., 2001).
  • Alkaloids of Siberia and Altai Flora : This study involves the synthesis of indolizines containing an anthranilic acid ester moiety. It presents a method for the preparation of these derivatives, providing insights into the chemical pathways and potential applications of similar compounds (Romanov et al., 2011).

Biological Activity

  • Novel Isatinyl Thiosemicarbazones Derivatives : This research examines derivatives structurally related to the compound of interest for their potential to combat HIV-TB co-infection. The study assesses the anti-HIV and anti-tubercular activities of these compounds, indicating their potential biomedical applications (Banerjee et al., 2011).
  • Indolizine Derivatives with Biological Activity : This study synthesizes and evaluates the biological activities of indolizine derivatives, which are related to the compound . The focus is on their effects on smooth muscle, highlighting their potential as biologically active agents (Cingolani et al., 1990).

properties

Product Name

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1

InChI Key

DAXYUDFNWXHGBE-UKMPBLTPSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O

SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Pictograms

Acute Toxic

synonyms

isorhynchophylline
isorhyncophylline
rhynchophylline
rhyncophylline
rhyncophylline, (16E)-isomer
rhyncophylline, (16E,20alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Reactant of Route 3
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Reactant of Route 4
Reactant of Route 4
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Reactant of Route 5
Reactant of Route 5
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Reactant of Route 6
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

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